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molecular formula C12H15NO B8729031 2-Phenyl-1-pyrrolidin-1-ylethanone

2-Phenyl-1-pyrrolidin-1-ylethanone

Cat. No. B8729031
M. Wt: 189.25 g/mol
InChI Key: UAXRBOBBVNXGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703721B2

Procedure details

To solution of 125.3 mg of (S)-3-[(R)-1-(naphthalen-1-yl)ethylamino]pyrrolidine dihydrochloride in 5 ml of DMF were added 81.6 mg of (3-trifluoromethyl)phenylacetic acid, 84.3 mg of 1-[3-(dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride, 67.3 mg of 1-hydroxybenzotriazole, and 153 μl of triethylamine, and the reaction mixture was stirred at room temperature for 16 hours. To the reaction mixture were added a saturated aqueous sodium bicarbonate solution and ethyl acetate, the mixture was stirred and the liquids were separated. The organic layer was washed with water and then dried, the solvent was evaporated, and the residue was purified by thin layer silica gel chromatography (chloroform:methanol=19:1) to obtain 145.7 mg of (S)-3-[(R)-(naphthalen-1-yl)ethylamino]-1 -3-trifluoromethyl)phenylacetylpyrrolidine (Example 5.017 in the following Table C).
Name
(S)-3-[(R)-1-(naphthalen-1-yl)ethylamino]pyrrolidine dihydrochloride
Quantity
125.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
(3-trifluoromethyl)phenylacetic acid
Quantity
81.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-[3-(dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride
Quantity
84.3 mg
Type
reactant
Reaction Step One
Quantity
67.3 mg
Type
reactant
Reaction Step One
Quantity
153 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.C1([C@H](N[C@H]2CCNC2)C)C2C(=CC=CC=2)C=CC=1.ON1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2N=N1.[CH2:31]([N:33]([CH2:36][CH3:37])[CH2:34][CH3:35])[CH3:32].C(=O)(O)[O-:39].[Na+]>CN(C=O)C.C(OCC)(=O)C>[C:25]1([CH2:32][C:31]([N:33]2[CH2:36][CH2:37][CH2:35][CH2:34]2)=[O:39])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
(S)-3-[(R)-1-(naphthalen-1-yl)ethylamino]pyrrolidine dihydrochloride
Quantity
125.3 mg
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC2=CC=CC=C12)[C@@H](C)N[C@@H]1CNCC1
Name
(3-trifluoromethyl)phenylacetic acid
Quantity
81.6 mg
Type
reactant
Smiles
Name
1-[3-(dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride
Quantity
84.3 mg
Type
reactant
Smiles
Name
Quantity
67.3 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
153 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
the liquids were separated
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by thin layer silica gel chromatography (chloroform:methanol=19:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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